molecular weight and structural formula of 2,6-dichloro-N-(cyclopropylmethyl)aniline
molecular weight and structural formula of 2,6-dichloro-N-(cyclopropylmethyl)aniline
An In-Depth Technical Guide to 2,6-dichloro-N-(cyclopropylmethyl)aniline: Synthesis, Characterization, and Pharmaceutical Potential
Introduction: A Molecule of Interest at the Intersection of Proven Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores with unique structural motifs is a cornerstone of novel drug design. This guide focuses on 2,6-dichloro-N-(cyclopropylmethyl)aniline, a compound that represents the convergence of two such entities: the 2,6-dichloroaniline core, a critical building block in several successful pharmaceuticals, and the cyclopropylmethyl group, a moiety known to impart favorable metabolic and conformational properties.[1]
The 2,6-dichloroaniline scaffold is integral to the structure of widely used drugs such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine.[2][3] Its rigid and predictable substitution pattern provides a reliable anchor for molecular design. The cyclopropyl group, on the other hand, is increasingly utilized in drug development to enhance potency, modulate lipophilicity, and improve metabolic stability by restricting conformational flexibility and blocking sites of metabolism.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular and chemical properties of 2,6-dichloro-N-(cyclopropylmethyl)aniline. We will delve into its synthesis, propose robust analytical methodologies for its characterization, and discuss its potential applications as a valuable intermediate in the discovery of new therapeutic agents.
Molecular Profile and Physicochemical Properties
The molecular structure of 2,6-dichloro-N-(cyclopropylmethyl)aniline is characterized by a central benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and a cyclopropylmethylamino group at the 1 position.
Structural Formula:
Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Cl₂N | Calculated |
| Molecular Weight | 216.11 g/mol | Calculated |
| IUPAC Name | 2,6-dichloro-N-(cyclopropylmethyl)aniline | - |
| Appearance | Predicted: Colorless to pale yellow solid or oil | - |
| LogP (predicted) | 3.9 | - |
| pKa (predicted) | 1.2 (basic) | - |
| Boiling Point (predicted) | ~300-320 °C | - |
Synthesis and Mechanism: N-Alkylation of 2,6-Dichloroaniline
A robust and direct method for the synthesis of 2,6-dichloro-N-(cyclopropylmethyl)aniline is the N-alkylation of 2,6-dichloroaniline. This reaction involves the formation of a carbon-nitrogen bond between the nitrogen atom of the aniline and the methylene carbon of a cyclopropylmethyl group.
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of N-alkylation is based on its reliability and versatility in forming secondary amines from primary anilines. The use of a base, such as potassium carbonate, is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbon of the cyclopropylmethyl bromide. Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction without participating in it.
Experimental Protocol: Synthesis of 2,6-dichloro-N-(cyclopropylmethyl)aniline
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Materials:
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2,6-dichloroaniline
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Cyclopropylmethyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate
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Brine solution
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Magnesium sulfate (MgSO₄), anhydrous
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Procedure:
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To a stirred solution of 2,6-dichloroaniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
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Add cyclopropylmethyl bromide (1.2 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
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Filter the solid potassium carbonate and wash with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2,6-dichloro-N-(cyclopropylmethyl)aniline.
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Potential Applications in Drug Discovery and Development
The unique structural features of 2,6-dichloro-N-(cyclopropylmethyl)aniline make it an attractive scaffold for medicinal chemistry.
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Scaffold for Novel Therapeutics: The 2,6-dichloroaniline core is a proven pharmacophore in drugs like diclofenac.[4] By introducing the cyclopropylmethyl group, novel analogues can be synthesized with potentially altered biological activities and improved pharmacokinetic profiles.
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Metabolic Stability: The cyclopropyl group is known to be resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life of drug candidates.[1]
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Conformational Rigidity: The rigid structure of the cyclopropyl ring can lock the N-alkyl side chain into a specific conformation, which may lead to higher binding affinity and selectivity for a biological target.
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Analgesic and Anti-inflammatory Agents: Given that the parent 2,6-dichloroaniline is a key component of the anti-inflammatory drug diclofenac, derivatives of 2,6-dichloro-N-(cyclopropylmethyl)aniline could be explored for the development of new analgesic and anti-inflammatory compounds.
Analytical Characterization
The identity and purity of synthesized 2,6-dichloro-N-(cyclopropylmethyl)aniline can be confirmed using a combination of spectroscopic and chromatographic techniques.
Analytical Workflow:
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
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Instrumentation:
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Gas chromatograph equipped with a mass selective detector.
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Capillary column suitable for the analysis of aniline derivatives (e.g., DB-5ms).
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Sample Preparation:
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Dissolve a small amount of the purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
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GC-MS Conditions:
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Injector Temperature: 250°C
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Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis:
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The retention time of the peak corresponding to the compound will be determined.
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The mass spectrum will be analyzed to identify the molecular ion peak (expected at m/z 215/217 due to chlorine isotopes) and characteristic fragmentation patterns to confirm the structure.
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Conclusion
2,6-dichloro-N-(cyclopropylmethyl)aniline emerges as a compound of significant interest for researchers and professionals in drug development. Its synthesis from readily available starting materials via a straightforward N-alkylation reaction makes it an accessible target for further investigation. The combination of the pharmaceutically validated 2,6-dichloroaniline core with the beneficial properties of the cyclopropylmethyl group presents a promising avenue for the design of novel therapeutic agents with potentially enhanced efficacy, selectivity, and metabolic stability. The analytical methods outlined in this guide provide a solid framework for its characterization, ensuring the integrity of future research and development endeavors centered on this intriguing molecule.
